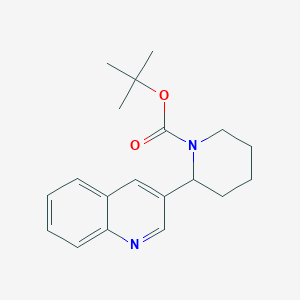
tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a quinoline ring attached to a piperidine moiety, with a tert-butyl ester group at the carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The process can be summarized as follows:
Starting Materials: Quinoline derivative, piperidine, tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
Procedure: The quinoline derivative is reacted with piperidine in the presence of tert-butyl chloroformate and triethylamine, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It can be used as a probe to investigate the binding affinity and specificity of quinoline-based compounds to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It can also be used as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can interact with enzymes or receptors, leading to the modulation of their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound to its target. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate
- tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is unique due to the specific position of the quinoline ring on the piperidine moiety. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate has the quinoline ring attached at a different position, which can lead to variations in its interaction with biological targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
tert-butyl 2-quinolin-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-7-6-10-17(21)15-12-14-8-4-5-9-16(14)20-13-15/h4-5,8-9,12-13,17H,6-7,10-11H2,1-3H3 |
Clé InChI |
YMCPZLZMTDHHHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


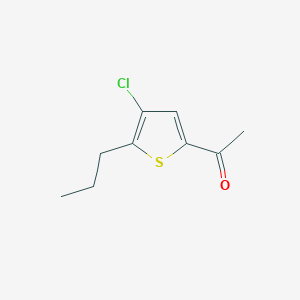


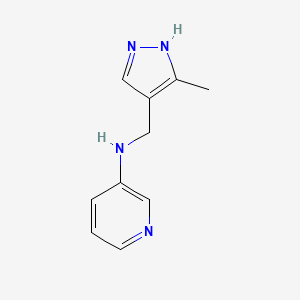
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

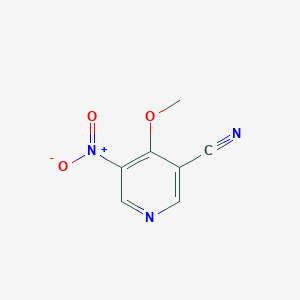
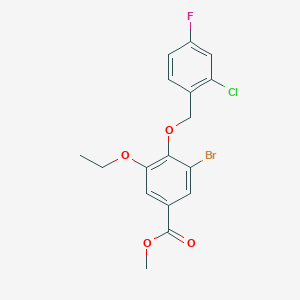
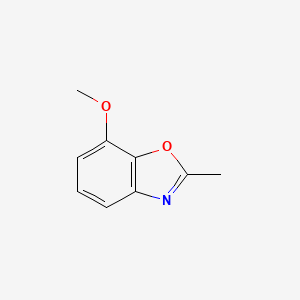
![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)

